molecular formula C8H5F3O2 B053025 2-Methyl-3,4,6-trifluorobenzoic acid CAS No. 119916-22-2

2-Methyl-3,4,6-trifluorobenzoic acid

Cat. No. B053025
Key on ui cas rn: 119916-22-2
M. Wt: 190.12 g/mol
InChI Key: ZWSKKNZVRSHNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06333431B1

Procedure details

200 mg of 2,3,4,6-tetrafluorobenzoic acid was dissolved in 10 ml of diethyl ether and cooled to −10° C. in an argon atmosphere. Then 1.72 ml of a methyl magnesium bromide-diethyl ether solution (3 moles/liter) was added dropwise. After completion of dropwise addition, the reaction mixture was heated to room temperature and stirred at room temperature for 17 hours. The reaction mixture was added to about 50 ml of cold water and adjusted to pH 1 with concentrated hydrochloric acid. The reaction mixture was extracted with ethyl acetate and separated into liquids. The organic layer was separated, dried over anhydrous sodium sulfate and concentrated to give 181 mg of 3,4,6-trifluoro-2-methylbenzoic acid (yield: 92%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
methyl magnesium bromide diethyl ether
Quantity
1.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[C:10]([F:11])=[C:9]([F:12])[CH:8]=[C:7]([F:13])[C:3]=1[C:4]([OH:6])=[O:5].[CH3:14][Mg]Br.C(OCC)C.O.Cl>C(OCC)C>[F:11][C:10]1[C:2]([CH3:14])=[C:3]([C:7]([F:13])=[CH:8][C:9]=1[F:12])[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC(=C1F)F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
methyl magnesium bromide diethyl ether
Quantity
1.72 mL
Type
reactant
Smiles
C[Mg]Br.C(C)OCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to room temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
separated into liquids
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
FC=1C(=C(C(=O)O)C(=CC1F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 181 mg
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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